molecular formula C19H21N3O3 B2476575 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 1207053-10-8

1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea

Cat. No.: B2476575
CAS No.: 1207053-10-8
M. Wt: 339.395
InChI Key: MNDCGVKQQZEBDK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a urea linkage, which is known for its stability under various conditions, making it a valuable component in chemical synthesis and pharmaceutical applications.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea typically involves the reaction of 4-methoxyphenyl isocyanate with 4-(2-oxopiperidin-1-yl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of stable urea linkages.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea can be compared to other compounds with similar structures, such as:

    2-Hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.

    4-Methoxyphenacyl bromide: Another compound with a methoxyphenyl group, but with different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and the stability of its urea linkage, which provides distinct advantages in various applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-11-7-15(8-12-17)21-19(24)20-14-5-9-16(10-6-14)22-13-3-2-4-18(22)23/h5-12H,2-4,13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDCGVKQQZEBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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